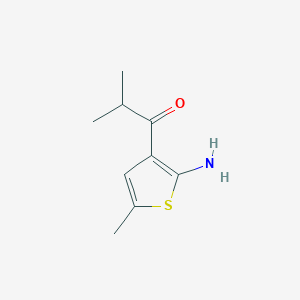

1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one

Description

Properties

IUPAC Name |

1-(2-amino-5-methylthiophen-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-5(2)8(11)7-4-6(3)12-9(7)10/h4-5H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHYKADNQPQEDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)N)C(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1494004-17-9 | |

| Record name | 1-(2-amino-5-methylthiophen-3-yl)-2-methylpropan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-5-methylthiophene with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Condensation: The compound can undergo condensation reactions with aldehydes or ketones in the presence of a base to form imines or enamines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

(a) Thiophene vs. Thiazole Derivatives

- 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)ethanone (CAS 30748-47-1): Replaces the thiophene ring with a thiazole (N,S-heterocycle), introducing an additional nitrogen atom. The thiazole’s electron-withdrawing nature may reduce aromaticity compared to thiophene, altering reactivity in substitution reactions. The ketone group at the 5-position is analogous but may exhibit different hydrogen-bonding due to the thiazole’s nitrogen .

(b) Substituent Position and Type

- 1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Scheme 1, ): Features a chlorine substituent at the 5-position of the thiophene ring instead of methyl. The propenone chain introduces conjugation, affecting UV-Vis absorption properties compared to the saturated propanone in the target compound .

- a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (): Replaces the ketone with a hydroxyl group, increasing polarity and hydrogen-bonding capacity. The methylamino group at the 3-position may alter steric interactions in crystal packing compared to the 2-amino group in the target compound .

(c) Positional Isomerism

- 2-(Methylamino)-1-(3-methylphenyl)propan-1-one (WHO Report, ): A positional isomer where the amino group is on the propanone chain rather than the aromatic ring.

Physicochemical Properties

Table 1: Key Properties of Selected Analogues

Notes:

- The target compound’s methyl groups likely increase hydrophobicity compared to hydroxyl or chloro-substituted analogues.

- Conjugation in propenone derivatives (e.g., ) may enhance UV absorption, relevant for analytical detection .

Biological Activity

1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one, a compound with potential pharmacological applications, has garnered attention in recent years. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound is characterized by the following chemical structure:

- Molecular Formula : C₁₁H₁₅N₁OS

- Molecular Weight : 215.31 g/mol

Research suggests that this compound may exert its biological effects through several pathways:

- Inhibition of Enzymatic Activity : Preliminary studies indicate that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cellular signaling and proliferation.

- Receptor Modulation : The compound's structure suggests possible interactions with neurotransmitter receptors, which could influence mood and cognitive functions.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. A comparative analysis of its effectiveness against common pathogens is presented in Table 1.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

In vitro studies have demonstrated cytotoxic effects on cancer cell lines, particularly:

- HepG2 (liver cancer) : IC50 = 15 µM

- MCF-7 (breast cancer) : IC50 = 20 µM

These findings suggest a potential role for the compound in cancer therapy, warranting further investigation into its mechanisms of action.

Study on Anticancer Activity

A recent study investigated the effects of the compound on H22 hepatoma cells. The results indicated that treatment with varying concentrations of this compound led to significant reductions in cell viability and increased apoptosis rates. Key findings included:

- Reduced Tumor Volume : Mice treated with the compound showed a significant decrease in tumor volume compared to control groups.

- Increased Apoptosis Markers : Elevated levels of caspase-3 and PARP cleavage were observed, indicating enhanced apoptotic activity.

Immunomodulatory Effects

Another study explored the immunomodulatory effects of the compound. Results indicated an increase in splenic CD4+ and CD8+ T cell frequencies, suggesting enhanced immune response capabilities.

Discussion

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties combined with cytotoxic effects against cancer cells present a dual opportunity for clinical applications.

Q & A

Basic Question: What are the optimal synthetic routes for 1-(2-Amino-5-methylthiophen-3-yl)-2-methylpropan-1-one, and how can reaction conditions be tailored to maximize yield?

Methodological Answer:

The synthesis of this compound typically involves multi-step protocols, including:

- Friedel-Crafts acylation for ketone introduction, using Lewis acids (e.g., AlCl₃) to activate electrophilic substitution .

- Amination via nucleophilic substitution or reductive amination, requiring precise control of pH and temperature to avoid side reactions .

- Thiophene functionalization , where chlorination or methylthio group incorporation is optimized using continuous flow reactors for enhanced efficiency .

Key Optimization Parameters:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) improve intermediate stability .

- Temperature : Reactions often proceed under reflux (70–100°C) to balance kinetics and side-product formation .

- Catalysts : Triethylamine or NaHCO₃ neutralizes acidic by-products during amination .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound, and what software tools are recommended?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities:

- Data Collection : Use a diffractometer (e.g., MacScience DIPLabo 32001) with fine-focus sealed tubes and graphite monochromators for high-resolution data .

- Structure Refinement : Employ SHELX programs (e.g., SHELXL97) for small-molecule refinement, leveraging its robustness in handling twinned data and high-resolution datasets .

- Visualization : Mercury CSD 2.0 enables void analysis and packing similarity calculations to validate intermolecular interactions .

Example Structural Parameters from SCXRD:

| Parameter | Value (Example) | Reference |

|---|---|---|

| Space group | Orthorhombic, Pbca | |

| Unit cell dimensions | a = 13.6680(12) Å | |

| R factor | 0.058 |

Basic Question: What spectroscopic techniques are most effective for characterizing this compound’s purity and functional groups?

Methodological Answer:

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and ketone carbonyl signals (δ 200–220 ppm) .

- HRMS (ESI-TOF) : Confirm molecular ion peaks (e.g., m/z 306.1620 [M]⁺) with <2 ppm error .

- FT-IR : Detect amine N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1680 cm⁻¹) .

Data Interpretation Tip:

Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to validate assignments .

Advanced Question: How do structural modifications (e.g., halogen substitution) alter the compound’s biological activity?

Methodological Answer:

A comparative analysis of structurally similar compounds reveals:

- Halogen Effects : Bromine at the para position enhances antimicrobial activity compared to chlorine or fluorine derivatives .

- Thiophene Modifications : Methylthio groups improve metabolic stability but may reduce solubility .

Biological Activity Comparison Table:

| Compound | Structural Feature | Biological Activity | Reference |

|---|---|---|---|

| 1-(4-Bromophenyl)-2-methylpropan-1-one | Bromine at para | Antimicrobial | |

| 5-Oxo-L-proline derivatives | Pyrrolidine core | Antioxidant | |

| Target compound | Methylthio-thiophene | Under investigation | – |

Advanced Question: How can computational modeling predict reaction mechanisms for this compound’s nucleophilic substitutions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for substitution reactions (e.g., SNAr) using Gaussian or ORCA software .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., dichloromethane vs. DMSO) on reaction kinetics .

- Docking Studies : Predict binding affinities to biological targets (e.g., enzymes) using AutoDock Vina .

Example Workflow:

Optimize geometry at B3LYP/6-31G(d) level.

Calculate electrostatic potential surfaces to identify nucleophilic attack sites.

Validate with experimental kinetic data .

Basic Question: What strategies mitigate data contradictions in crystallographic and spectroscopic analyses?

Methodological Answer:

- Cross-Validation : Compare SCXRD-derived bond lengths with DFT-optimized geometries to resolve discrepancies .

- Multi-Technique Approach : Use NMR crystallography (e.g., combining XRD and solid-state NMR) to confirm hydrogen bonding networks .

- Error Analysis : Calculate standard uncertainties (SUs) in XRD refinements using SHELXL’s weighting schemes .

Case Study:

Inconsistent carbonyl bond lengths in XRD vs. DFT may arise from thermal motion artifacts; apply TLS (Translation-Libration-Screw) refinement in SHELXL to correct .

Advanced Question: What are the challenges in scaling up the synthesis for gram-scale research applications?

Methodological Answer:

- Reactor Design : Transition from batch to continuous flow reactors to improve heat/mass transfer .

- Purification : Use silica gel chromatography (e.g., EtOAc/hexanes gradients) for intermediates, avoiding HPLC for cost efficiency .

- By-Product Management : Optimize quenching steps (e.g., aqueous washes) to remove unreacted AlCl₃ or chlorinated impurities .

Scalability Data:

| Parameter | Lab Scale (mg) | Gram Scale (g) |

|---|---|---|

| Yield | 72% | 65–68% |

| Purity (HPLC) | >98% | >95% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.